4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
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Overview
Description
4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that features both benzothiadiazole and benzoxadiazole moieties. These structures are known for their electron-withdrawing properties, making the compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzoxadiazole cores. These cores are then linked through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole and benzoxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to modulate electronic properties in various applications. In biological systems, it may interact with cellular proteins and enzymes, affecting signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing ability and used in similar applications.
2,1,3-Benzoxadiazole: Shares structural similarities and is used in the development of photoluminescent materials.
Uniqueness
4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its dual benzothiadiazole and benzoxadiazole moieties, which provide enhanced electronic properties and versatility in various applications .
Properties
Molecular Formula |
C16H14N6O5S3 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H14N6O5S3/c23-29(24,13-5-1-3-11-15(13)18-27-17-11)21-7-9-22(10-8-21)30(25,26)14-6-2-4-12-16(14)20-28-19-12/h1-6H,7-10H2 |
InChI Key |
DXIJWLFEQBOUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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